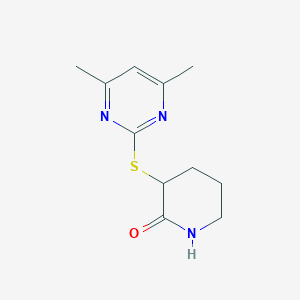

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one

Description

Properties

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-7-6-8(2)14-11(13-7)16-9-4-3-5-12-10(9)15/h6,9H,3-5H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWDGSFKVITBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CCCNC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with piperidin-2-one under specific conditions. One common method involves the use of potassium hydroxide in ethanol as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one features a piperidine ring substituted with a thio group linked to a dimethylpyrimidine moiety. This structure contributes to its ability to engage with various biological targets, enhancing its pharmacological profile.

Antiviral Activity

Research indicates that compounds related to 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one exhibit antiviral properties, particularly against HIV. For instance, studies have shown that structurally similar piperidine derivatives can inhibit HIV replication by targeting reverse transcriptase and other viral proteins. The design of these compounds aims to improve resistance profiles and reduce toxicity compared to existing antiviral agents .

Anticancer Properties

The inhibition of heat shock protein 70 (Hsp70) is emerging as a promising strategy in cancer therapy. Compounds that modulate Hsp70 activity can disrupt cancer-associated signaling pathways. Research into related piperidine derivatives has suggested potential applications in cancer treatment by targeting Hsp70 .

Central Nervous System Effects

Piperidine derivatives have been investigated for their effects on the central nervous system (CNS). Some studies have identified compounds that act as selective H1-antihistamines, which may be useful in treating insomnia and other sleep disorders. The ability of these compounds to penetrate the CNS enhances their therapeutic potential .

The biological activity spectrum of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one includes interactions with various enzymes, receptors, and ion channels. These interactions suggest a wide range of pharmacological effects:

- Antimicrobial : Potential applications in treating infections due to its ability to affect microbial growth.

- Antiarrhythmic : Modulation of cardiac ion channels may lead to new treatments for arrhythmias.

- Local Anesthetic : The compound may exhibit local anesthetic properties, useful in pain management.

In Silico Studies

Recent studies have employed computational methods to predict the biological activity of piperidine derivatives. Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets and activity profiles for new derivatives based on their structural features . This approach accelerates the drug discovery process by narrowing down candidates for further experimental validation.

Experimental Validation

Experimental studies have confirmed the predicted activities of certain derivatives. For example, modifications in the piperidine structure have led to enhanced potency against specific cancer cell lines and improved selectivity for viral targets . Such findings underscore the importance of both computational predictions and laboratory validations in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thio group allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Core Structure Differences

- Piperidin-2-one vs. This may improve target selectivity in enzyme inhibition.

- Thioether Linkage : All compounds share the thioether bridge, which improves metabolic stability compared to oxygen analogs. However, the piperidin-2-one derivative’s larger ring size may alter solubility and membrane permeability.

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : Modifying the piperidin-2-one substituents (e.g., methylation) could optimize pharmacokinetic properties, as seen in pyrimidine-based drug candidates.

- Comparative Toxicity : lists safety data for related compounds (e.g., CAS 102243-12-9), but toxicity profiles for the piperidin-2-one derivative remain unstudied.

Biological Activity

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure

The compound features a piperidinone core substituted with a thio group linked to a pyrimidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one have been explored in several studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that compounds containing pyrimidine derivatives can exhibit antiviral properties. Specifically, modifications at the C-2 and N-3 positions of the pyrimidine ring have been shown to enhance biological activity significantly. For example, compounds with a 4,6-dimethylpyrimidin-2-yl structure demonstrated improved reverse transcriptase inhibitory activity compared to standard antiviral agents like nevirapine .

Antibacterial Activity

The compound's thio group may enhance its interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy. Studies have shown that similar compounds exhibit strong activity against various bacterial strains, indicating that 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one could function as a potent antibacterial agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of piperidine derivatives. The presence of the pyrimidine moiety is believed to contribute to the inhibition of cancer cell proliferation. In vitro studies have reported that related compounds exhibit significant cytotoxic effects on cancer cell lines, suggesting that 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one may also possess similar properties .

Case Studies and Research Findings

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors involved in viral replication and bacterial metabolism. The thio group may facilitate binding to target sites, while the piperidine ring contributes to overall molecular stability and bioavailability.

Q & A

Q. What are the common synthetic routes for 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one?

The compound is typically synthesized via nucleophilic substitution or microwave-assisted methods. For example, microwave-assisted cyclization and condensation reactions enable efficient coupling of the pyrimidine-thioether moiety with the piperidin-2-one scaffold, achieving yields >70% under optimized conditions . Conventional methods involve reacting 4,6-dimethylpyrimidin-2-thiol with halogenated piperidin-2-one derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | 100°C, 30 min, DMF | 85 | |

| Conventional nucleophilic substitution | 80°C, 24 h, DMSO | 72 |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used to resolve anisotropic displacement parameters and hydrogen bonding networks . Preprocessing tools like WinGX integrate data reduction, structure refinement, and visualization (e.g., ORTEP for ellipsoid plots) . For example, intermolecular S⋯S interactions (3.59 Å) and C–H⋯O hydrogen bonds were identified in related thiopyrimidine derivatives using these methods .

Q. What spectroscopic techniques validate its structural integrity?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm for pyrimidine protons).

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 266.1).

- IR : Detect thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Use high-resolution data (≤0.8 Å) and refine with restraints in SHELXL. For example, in 1-(4,6-dimethylpyrimidin-2-yl)thiourea, anisotropic refinement resolved distortions in the thiourea moiety caused by crystal packing . Complementary DFT calculations (e.g., Gaussian09) can validate experimental geometries .

Q. What strategies optimize SIRT2 inhibitory activity in derivatives?

Structure-activity relationship (SAR) studies highlight the critical role of the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif. Modifications to the piperidin-2-one ring (e.g., N-aryl substitutions) enhance binding to SIRT2’s hydrophobic "selectivity pocket" . Table 2 summarizes key SAR findings:

Table 2: SAR for SIRT2 Inhibition

| Derivative | IC₅₀ (µM) | Key Modification | Reference |

|---|---|---|---|

| Parent compound | 1.2 | Baseline | |

| N-Phenylacetamide | 0.3 | Extended hydrophobic tail | |

| Thiomyristoyl conjugate | 0.07 | Mechanism-based inhibition |

Q. How do assay conditions impact reported biological activity?

Variability in IC₅₀ values across studies may stem from:

Q. What computational approaches predict off-target effects?

Molecular docking (AutoDock Vina) and pharmacophore modeling (MOE) assess selectivity against homologous sirtuins (SIRT1/3). For instance, the 4,6-dimethylpyrimidine group minimizes SIRT1 binding due to steric clashes in the selectivity pocket . MD simulations (GROMACS) further evaluate binding stability over 100-ns trajectories .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

- Microwave assistance : Reduces reaction time (e.g., from 24 h to 30 min) and improves regioselectivity .

- Catalytic additives : p-Toluenesulfonic acid (PTSA) enhances cyclization efficiency in one-pot reactions .

Q. What protocols ensure reproducibility in crystallography?

- Crystallization : Use slow evaporation (e.g., ethanol/water mixtures) to grow diffraction-quality crystals.

- Data collection : Maintain crystals at 100 K under liquid nitrogen to minimize radiation damage .

Emerging Research Directions

Q. Can this compound be adapted for PROTAC development?

Yes. The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif serves as a warhead in proteolysis-targeting chimeras (PROTACs). Conjugation to E3 ligase ligands (e.g., thalidomide) enables selective SIRT2 degradation, as demonstrated in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.